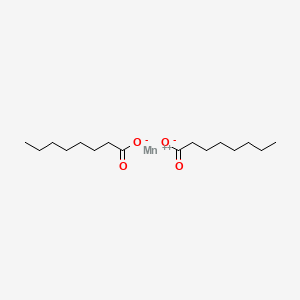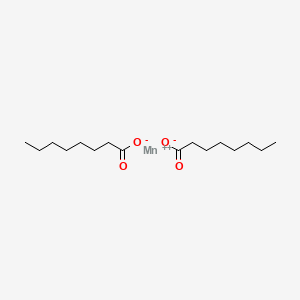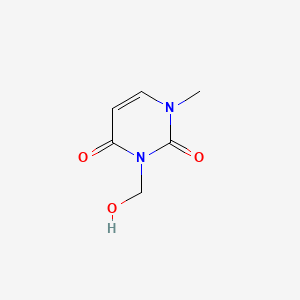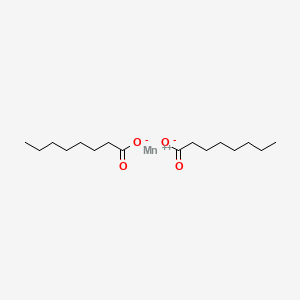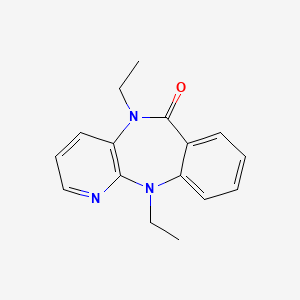
N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is a chemical compound belonging to the class of benzodiazepines. This compound is known for its potential pharmacological activities, particularly as a selective antagonist for muscarinic receptors. It has been studied for its binding affinities and antagonistic activities, making it a compound of interest in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves several steps. One common method includes the reaction of 2-amino-N-(2-chloropyridyl-3-yl) benzamide with butanol in the presence of concentrated sulfuric acid. The reaction is refluxed at a temperature of 80°C for 3 hours . Another method involves the use of 11-aminoacetyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones, which are synthesized through a series of reactions involving various reagents and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline the production and minimize impurities .
化学反応の分析
Types of Reactions
N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to various substituted benzodiazepines with different pharmacological properties .
科学的研究の応用
N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationships of benzodiazepines.
Biology: It is used in research to understand the binding affinities and selectivity of muscarinic receptors.
Medicine: It has potential therapeutic applications as a selective muscarinic receptor antagonist, particularly for conditions like bradycardia.
Industry: It is used in the synthesis of other pharmacologically active compounds and as a reference standard in analytical chemistry
作用機序
The mechanism of action of N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one involves its binding to muscarinic receptors, particularly the M2 subtype. By acting as an antagonist, it inhibits the action of acetylcholine at these receptors, leading to a decrease in parasympathetic nervous system activity. This results in effects such as reduced heart rate and decreased glandular secretions .
類似化合物との比較
Similar Compounds
11-substituted 5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-ones: These compounds have similar structures but different substituents at the 11th position, leading to variations in their pharmacological activities.
Succinamide derivatives: These compounds contain the succinamide skeleton and have been studied for their selective binding affinities to muscarinic receptors.
Uniqueness
N5,N11-Diethyl-5,11-dihydro-6H-pyrido(2,3-b)(1,4)benzodiazepin-6-one is unique due to its high selectivity for M2 muscarinic receptors and its potential therapeutic applications. Its structure allows for specific interactions with the receptor, making it a valuable compound for research and potential drug development .
特性
CAS番号 |
24000-53-1 |
|---|---|
分子式 |
C16H17N3O |
分子量 |
267.33 g/mol |
IUPAC名 |
5,11-diethylpyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C16H17N3O/c1-3-18-13-9-6-5-8-12(13)16(20)19(4-2)14-10-7-11-17-15(14)18/h5-11H,3-4H2,1-2H3 |
InChIキー |
KTFNVVFLPNSVAX-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(N=CC=C2)N(C3=CC=CC=C3C1=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl] 1-hydroxynaphthalene-2-carboxylate](/img/structure/B12803798.png)
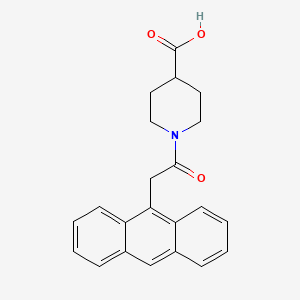
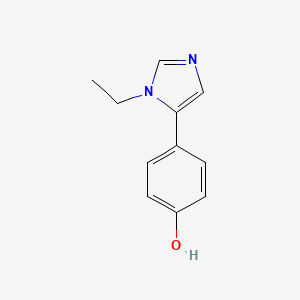

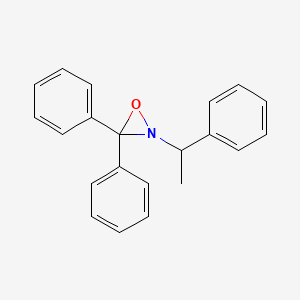
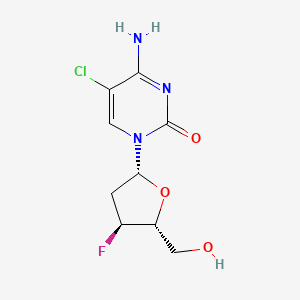
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)


